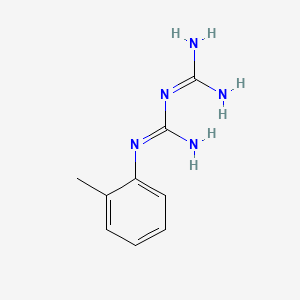

1-(o-Tolyl)biguanide

Vue d'ensemble

Description

1-(o-Tolyl)biguanide is a chemical compound with the molecular formula C9H13N5. It is known for its use as a ligand in the synthesis of various metal complexes and has applications in different fields such as polymer chemistry, cosmetics, and pharmaceuticals. The compound is characterized by its white to almost white powder or crystalline form and has a melting point of approximately 143-145°C [2][2].

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(o-Tolyl)biguanide can be synthesized through the reaction of o-toluidine with dicyandiamide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the biguanide structure. The general reaction scheme is as follows:

[ \text{C}_7\text{H}_9\text{N} + \text{C}_2\text{H}_4\text{N}_4 \rightarrow \text{C}9\text{H}{13}\text{N}_5 ]

The reaction conditions often include the use of a solvent such as ethanol or water and an acid catalyst like hydrochloric acid to promote the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1-(o-Tolyl)biguanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the biguanide group into amines or other reduced forms.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents such as nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Applications De Recherche Scientifique

Coordination Chemistry

1-(o-Tolyl)biguanide serves as a ligand in the synthesis of metal complexes, particularly with transition metals like copper, nickel, palladium, and platinum. These complexes are studied for their catalytic properties and potential applications in material science. For instance, copper(II) complexes of this compound have demonstrated significant antibacterial activity against both planktonic and biofilm-embedded Gram-negative bacteria .

| Metal Complex | Biological Activity | Reference |

|---|---|---|

| Cu(II)-1-(o-Tolyl)biguanide | Antibacterial | |

| Ni(II)-1-(o-Tolyl)biguanide | Antifungal | |

| Pd(II)-1-(o-Tolyl)biguanide | Antitumor |

Research indicates that this compound exhibits promising biological activities, including antimicrobial, antifungal, and antitumor properties. Its mechanism of action is primarily attributed to its ability to form complexes with metal ions that inhibit microbial growth and tumor cell proliferation. For example, studies have shown that copper complexes derived from this compound exhibit potent antitumor activity against HeLa cells .

Pharmaceutical Applications

Due to its structural similarity to metformin, this compound has been explored for its potential as an insulin mimetic agent in diabetes treatment. It enhances insulin sensitivity and reduces hepatic glucose production, making it a candidate for further research in metabolic disorders.

Polymer Chemistry

In the polymer industry, this compound is utilized as a vulcanization accelerator and an epoxy resin curing agent. Its role in enhancing the mechanical properties of polymers makes it valuable for producing durable materials used in various applications .

Cosmetic Industry

This compound is also employed as an antioxidant in cosmetics and soaps derived from animal or vegetable oils. Its ability to stabilize formulations enhances product longevity and effectiveness .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with longer hydrocarbon chains exhibited lower minimum inhibitory concentrations (MICs), highlighting their potential as effective disinfectants in pharmaceutical applications .

Case Study 2: Metal Complexes in Cancer Treatment

Research focused on synthesizing nickel(II), palladium(II), and platinum(II) complexes with this compound demonstrated significant antitumor activity. These complexes were evaluated for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

Mécanisme D'action

The mechanism of action of 1-(o-Tolyl)biguanide involves its interaction with various molecular targets. In biological systems, biguanides are known to inhibit mitochondrial complex I, leading to energy stress and activation of compensatory responses mediated by energy sensors . This mechanism is similar to that of other biguanides like metformin, which is used as an antidiabetic drug .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Phenylbiguanide: Similar in structure but with a phenyl group instead of a tolyl group.

N,N-Dimethylbiguanide: Known for its use as metformin in diabetes treatment.

2-Tolylbiguanide: Another isomer with the tolyl group in a different position.

Uniqueness

1-(o-Tolyl)biguanide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with metal ions in complex formation. This uniqueness makes it valuable in the synthesis of specific metal complexes with desired properties .

Activité Biologique

1-(o-Tolyl)biguanide is a compound with the chemical formula C₉H₁₃N₅, belonging to the biguanide class. It is structurally related to metformin, a widely used medication for managing type 2 diabetes. Despite its structural similarities, research on this compound is limited, but it has shown promising biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, focusing on its interactions with metal ions, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound contains two guanidine groups linked by an amine group, with a methyl group attached to the benzene ring at the ortho position. The compound can be synthesized through the reaction of o-toluidine with dicyandiamide under acidic conditions, typically using ethanol or water as solvents and hydrochloric acid as a catalyst.

Reaction Scheme for Synthesis

The general reaction scheme involves:

- Reactants : o-Toluidine and dicyandiamide.

- Conditions : Acidic medium (e.g., hydrochloric acid), heating.

- Products : Formation of this compound.

Antimicrobial and Antitumor Properties

Research indicates that this compound exhibits significant biological activity through its ability to form complexes with metal ions such as copper. These metal complexes have demonstrated:

- Antibacterial Activity : Effective against various bacterial strains.

- Antifungal Activity : Inhibitory effects on fungal growth.

- Antitumor Activity : Notably against HeLa tumor cells .

The biological activity of this compound is attributed to several mechanisms:

- Metal Ion Coordination : The compound forms coordination complexes with metal ions, enhancing its biological efficacy.

- Enzyme Interaction : It interacts with enzymes, potentially inhibiting or activating their functions.

- Gene Expression Modulation : The compound may influence cellular signaling pathways and gene expression .

Study on Copper Complexes

A study investigated the formation of copper(II) complexes with this compound and α-ketoglutaric acid. The resulting complex [Cu(TB)(HA)]Cl exhibited significant antibacterial and antifungal properties. The study highlighted the importance of reaction conditions (solvent, pH, temperature) in determining the efficacy of these complexes .

Antitumor Activity Assessment

Another research project focused on the antitumor effects of copper complexes derived from this compound against HeLa cells. The findings suggested that these complexes could induce apoptosis in cancer cells, indicating potential therapeutic applications in oncology .

Data Summary

| Property | Observation |

|---|---|

| Chemical Formula | C₉H₁₃N₅ |

| Antimicrobial Activity | Effective against bacteria and fungi |

| Antitumor Activity | Induces apoptosis in HeLa cells |

| Mechanism of Action | Metal ion coordination, enzyme interaction |

| Synthesis Method | Reaction of o-toluidine with dicyandiamide |

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-(2-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCAOHYQSOZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4751-99-9 (mono-hydrochloride) | |

| Record name | 2-Tolylbiguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3042051 | |

| Record name | 1-(o-Tolyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-69-6 | |

| Record name | o-Tolylbiguanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tolylbiguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylbiguanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolylbiguanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonimidic diamide, N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(o-Tolyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-o-tolylbiguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLYL BIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T9Z06LCV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.